molecular formula C16H13N2NaO16S4 B12717609 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt CAS No. 95008-85-8

9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt

Cat. No.: B12717609
CAS No.: 95008-85-8
M. Wt: 640.5 g/mol
InChI Key: CTVOFDKKMNAWGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt is a complex organic compound derived from anthraquinone. This compound is known for its unique chemical structure, which includes multiple hydroxyl and sulphomethylamino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt typically involves the following steps:

    Starting Material: The synthesis begins with 9,10-anthraquinone.

    Sulphomethylation: The sulphomethylamino groups are introduced at the 4 and 8 positions through a sulphomethylation reaction.

    Sulphonation: The final step involves the sulphonation of the compound at the 2 and 6 positions to introduce the disulphonic acid groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulphomethylamino groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted anthraquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt involves its interaction with various molecular targets and pathways. The hydroxyl and sulphomethylamino groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form complexes with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.

    1,4-Dihydroxyanthraquinone (Quinizarin): Used in the synthesis of dyes and pigments.

    1,8-Dihydroxyanthraquinone (Dantron): Known for its laxative properties.

Uniqueness

9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid, sodium salt is unique due to its multiple functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

95008-85-8

Molecular Formula

C16H13N2NaO16S4

Molecular Weight

640.5 g/mol

IUPAC Name

sodium;1,5-dihydroxy-9,10-dioxo-6-sulfo-4,8-bis(sulfomethylamino)anthracene-2-sulfonate

InChI

InChI=1S/C16H14N2O16S4.Na/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21;/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);/q;+1/p-1

InChI Key

CTVOFDKKMNAWGW-UHFFFAOYSA-M

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)O)S(=O)(=O)[O-])O)NCS(=O)(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.